

Application Notes and Protocols: Synthesis of Hexanitrostilbene (HNS) from Trinitrotoluene (TNT)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *HEXANITROSTILBENE*

Cat. No.: *B7817115*

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Introduction

2,2',4,4',6,6'-**Hexanitrostilbene** (HNS) is a heat-resistant explosive of significant interest due to its high thermal stability, withstanding temperatures up to 300°C, and its relative insensitivity to impact, friction, and electrostatic sparks.[1][2] These properties make it valuable for applications in aerospace devices and as a crystal-modifying additive in melt-cast TNT charges to prevent cracking.[3][4] HNS is synthesized through the oxidative coupling of 2,4,6-trinitrotoluene (TNT). The primary and most established method is the Shipp synthesis, which utilizes sodium hypochlorite as the oxidizing agent.[5] Alternative methods have been developed to improve yield, reduce costs, and simplify the procedure, including the use of transition metal catalysts.[1][5]

This document provides detailed protocols and comparative data for the synthesis of HNS from TNT, intended for researchers in chemistry and materials science.

Data Presentation

Table 1: Comparison of HNS Synthesis Methods from TNT

Method	Oxidizing Agent	Solvent System	Base	Temperature (°C)	Reaction Time	Crude Yield (%)	Reference
Shipp Process	Sodium Hypochlorite (NaOCl)	Tetrahydrofuran (THF) / Methanol	-	15	-	30-35	[5]
Modified Shipp	Sodium Hypochlorite (NaOCl)	Tetrahydrofuran (THF) / Methanol	-	10-15	2 min (reaction)	~50	[6]
Economical Method	6% Sodium Hypochlorite (NaOCl)	Ethyl Acetate / Ethanol	-	3 ± 1	2 hours (aging)	56	[1]
Transition Metal	Cupric Chloride (CuCl ₂)	Dimethyl Sulfoxide (DMSO)	Sodium Benzoate	25	30 min	>75	[5]
Air Oxidation	Air / Oxygen	Polar Aprotic Solvent	Methanolic KOH	-	-	41-55	[5]

Table 2: Effect of Sodium Hypochlorite (NaOCl) Concentration and pH on HNS Yield (Economical Method)

NaOCl Concentration (%)	pH of NaOCl Solution	Yield of Crude HNS (%)	Purity (Melting Point, °C)	Reference
4	-	42.0	290-295	[1]
5	-	50.0	295-300	[1]
6	-	56.0	300-305	[1]
7	-	52.0	305-308	[1]
8	-	48.0	308-310	[1]
6	10.0	40.0	-	[1]
6	11.0	48.0	-	[1]
6	12.0	56.0	-	[1]
6	13.0	50.0	-	[1]

Data based on a
10g TNT batch
size.[1]

Experimental Protocols

Protocol 1: Economical Synthesis of HNS using Sodium Hypochlorite

This method provides a cost-effective and relatively simple procedure for synthesizing HNS with a good yield.[1] It avoids the use of expensive and toxic solvents like THF.[1]

Materials:

- 2,4,6-Trinitrotoluene (TNT)
- Ethyl Acetate
- Ethanol (95%)

- Sodium Hypochlorite (NaOCl) solution (6%)
- Ice
- Sodium Hydroxide (for NaOCl preparation)
- Chlorine Gas (for NaOCl preparation)
- Deionized Water
- Nitric Acid (55%) for purification

Equipment:

- Reaction vessel (beaker or flask) with stirring capability
- Cooling bath (ice-water)
- Buchner funnel and filter paper
- Vacuum flask
- Vacuum oven
- Reflux apparatus

Procedure:

- Preparation of 6% Sodium Hypochlorite Solution:
 - Dissolve 100 g of sodium hydroxide in 1 liter of cold water in a vessel cooled with an ice bath.
 - Carefully pass chlorine gas through the cold sodium hydroxide solution until the desired concentration is reached.
 - Estimate the strength of the NaOCl solution iodometrically and dilute with cold water to achieve a final concentration of 6%.

- Reaction Setup:
 - In a reaction vessel, dissolve 10 g of TNT in a solvent mixture of 25 ml of ethyl acetate and 125 ml of 95% ethanol.
 - Cool the TNT solution to $3 \pm 1^{\circ}\text{C}$ in an ice-water bath with continuous stirring.
- Addition of Oxidant:
 - Slowly add 125 ml of the pre-cooled 6% sodium hypochlorite solution to the TNT solution over 10-15 minutes, maintaining the temperature at $3 \pm 1^{\circ}\text{C}$.
 - A dark brown colored precipitate will begin to form.
- Aging and Filtration:
 - After the addition is complete, continue stirring the mixture at the same temperature for an additional 2 hours (aging period).
 - Filter the resulting precipitate using a Buchner funnel under vacuum.
 - Wash the collected solid with 95% ethanol until the washings are colorless.
- Drying:
 - Dry the crude HNS product in a vacuum oven to a constant weight. The expected yield is approximately 5.6 g (56%) with a purity of about 90%.[\[1\]](#)
- Purification:
 - Place 5 g of the crude HNS in a flask.
 - Add 250 ml of 55% nitric acid and reflux the mixture for 30 minutes. This step decomposes undesirable impurities.[\[6\]](#)
 - Cool the mixture and filter the purified HNS.

- Wash the product with water until the washings are neutral and then dry it in a vacuum oven.
- For very high purity, the HNS can be recrystallized from dimethylformamide (DMF).[\[1\]](#)

Protocol 2: Synthesis of HNS using a Transition Metal Catalyst

This method offers a rapid, high-yield, single-stage process for converting TNT to HNS under mild conditions.[\[5\]](#)

Materials:

- 2,4,6-Trinitrotoluene (TNT)
- Anhydrous Cupric Chloride (CuCl_2)
- Sodium Benzoate
- Dimethyl Sulfoxide (DMSO)
- Deionized Water
- Methanol
- Acetone

Equipment:

- Reaction vessel with a stirrer
- Standard laboratory glassware

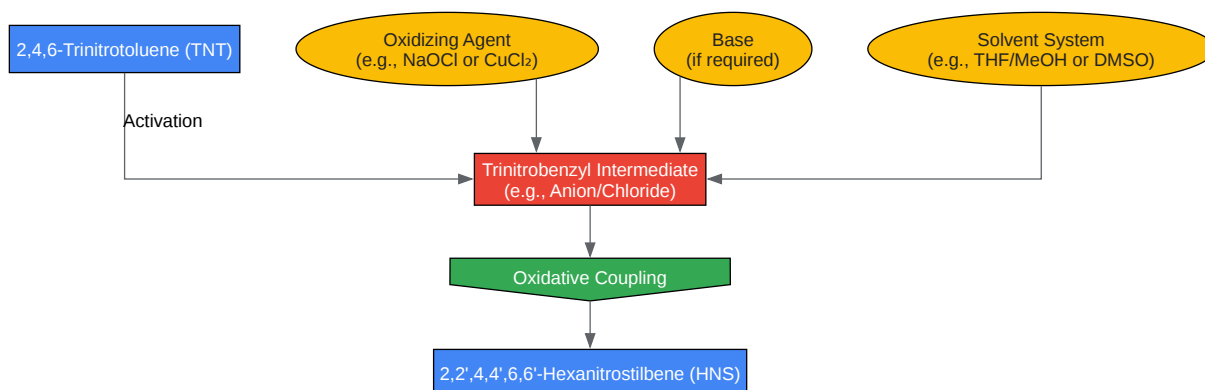
Procedure:

- Reactant Preparation:

- In a reaction vessel equipped with a stirrer, dissolve 1 g (4.40×10^{-3} moles) of TNT and 0.9 g (6.69×10^{-3} moles) of anhydrous cupric chloride in 30 ml of DMSO at 25°C.
- Initiation of Reaction:
 - Add 2.1 g (1.46×10^{-2} moles) of sodium benzoate to the stirred solution.
- Reaction:
 - Maintain the reaction mixture at 25°C for 30 minutes with continuous stirring.
- Quenching and Precipitation:
 - After 30 minutes, pour the reaction mixture into an excess of water to precipitate the crude HNS product.
- Purification:
 - Filter the precipitate.
 - Wash the solid sequentially with water to remove water-soluble components.[\[5\]](#)
 - Wash with methanol to remove any unreacted TNT.[\[5\]](#)
 - Wash with acetone to remove by-products like 2,2',4,4',6,6'-hexanitrobibenzyl (HNBB).[\[5\]](#)
 - Dry the purified HNS product. The expected yield of explosive-quality HNS can exceed 75%.[\[5\]](#)

Visualizations

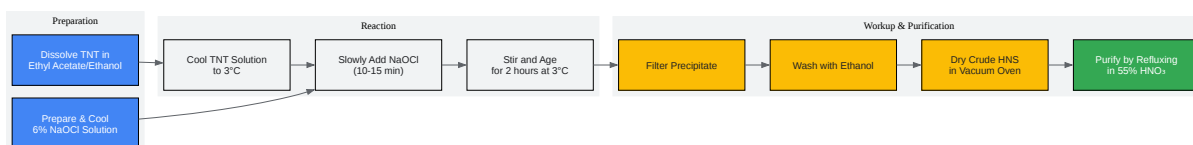
Synthesis Pathway of HNS from TNT



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Caption: General reaction pathway for the synthesis of HNS from TNT.

Experimental Workflow for HNS Synthesis (Economical Method)



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Caption: Step-by-step workflow for the economical synthesis of HNS.

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